molecular formula C16H17N3O B14203970 3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol CAS No. 831218-18-9

3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol

Cat. No.: B14203970
CAS No.: 831218-18-9
M. Wt: 267.33 g/mol
InChI Key: OSPRVGPRCDQFMW-UHFFFAOYSA-N
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Description

3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trisubstituted Triazines: These compounds share a similar triazine core but differ in their substituents.

    1,3,5-Triazines: Another class of triazines with different substitution patterns.

Uniqueness

3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazines.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

831218-18-9

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-hydroxy-3-methyl-5,6-diphenyl-3,5-dihydro-2H-1,2,4-triazine

InChI

InChI=1S/C16H17N3O/c1-12-17-18-15(13-8-4-2-5-9-13)16(19(12)20)14-10-6-3-7-11-14/h2-12,16-17,20H,1H3

InChI Key

OSPRVGPRCDQFMW-UHFFFAOYSA-N

Canonical SMILES

CC1NN=C(C(N1O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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